1-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-3-propylurea
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Overview
Description
1-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-3-propylurea is a synthetic organic compound that features a unique combination of furan and pyrazole rings
Preparation Methods
The synthesis of 1-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-3-propylurea typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-ylmethylene compounds . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-3-propylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-3-propylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
1-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-3-propylurea can be compared with other similar compounds, such as:
Nitrofurantoin analogues: These compounds also contain furan and pyrazole rings and are known for their antibacterial activity.
Indole derivatives: These compounds share some structural similarities and are studied for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-3-propylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-7-14-13(18)15-9-10-4-5-12(19-10)11-6-8-16-17(11)2/h4-6,8H,3,7,9H2,1-2H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHKNGXMIAIKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC=C(O1)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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